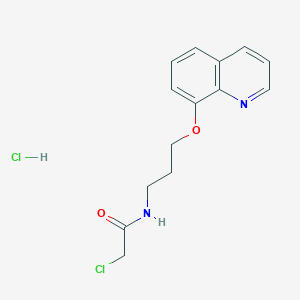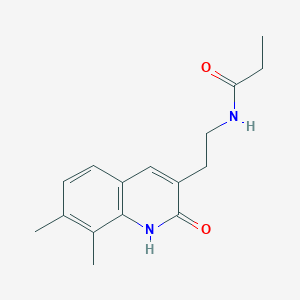![molecular formula C11H16ClNO3 B2829358 Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride CAS No. 1258640-66-2](/img/structure/B2829358.png)
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1258640-66-2 . It has a molecular weight of 245.7 . It is also known as “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” with the CAS Number: 68697-61-0 . This compound is a derivative of phenylalanine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal, and it should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Research on compounds structurally related to "Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride" often focuses on their synthesis and potential medicinal applications. For example, studies on the synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties have shown that these compounds exhibit good antimicrobial activity against various pathogens (Mickevičienė et al., 2015). This highlights the potential for developing new antimicrobial agents from structurally similar compounds.
Biochemical Research
In biochemical research, the focus might be on understanding the mechanism of action of compounds like "this compound" and their derivatives. For instance, studies on the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on plants provide insights into how similar compounds could affect biological systems, offering potential agricultural applications or contributing to the development of herbicides (Shimabukuro et al., 1978).
Material Science Applications
In material science, the synthesis and characterization of compounds related to "this compound" can lead to the development of new materials with unique properties. For example, the study on the synthesis and characterization of flame retardant for PET, which involved the preparation of 3 [hydroxy (phenyl) phosphinic] methyl propionate, showcases the application of similar chemical synthesis techniques in enhancing material properties for specific industrial applications (Xianrong Yan, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the retrieved data, its potential effects on plant growth and metabolism suggest that it could be of interest in agricultural research . Further studies could explore its effects on different plant species and its potential uses in crop cultivation.
Wirkmechanismus
Target of Action
It is identified as a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to phenylalanine. Phenylalanine is an essential amino acid involved in the synthesis of proteins and other bioactive molecules.
Mode of Action
As a phenylalanine derivative , it may be involved in protein synthesis and other biochemical processes
Biochemical Pathways
Given its structural similarity to phenylalanine , it may be involved in the same pathways, such as protein synthesis and the production of other bioactive molecules.
Result of Action
As a derivative of phenylalanine , it may have similar effects, such as participating in protein synthesis and influencing the production of other bioactive molecules.
Eigenschaften
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8;/h2-5,9,13H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZSZUCRULLPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258640-66-2 |
Source


|
| Record name | methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)
![3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2829282.png)
![2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2829286.png)





![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2829294.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)

